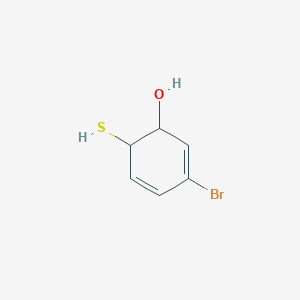
3-Bromo-6-sulfanylcyclohexa-2,4-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-sulfanylcyclohexa-2,4-dien-1-ol: is an organic compound characterized by the presence of bromine and sulfur atoms attached to a cyclohexadienol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-sulfanylcyclohexa-2,4-dien-1-ol typically involves the bromination and thiolation of cyclohexa-2,4-dien-1-ol. One common method includes:
Bromination: Cyclohexa-2,4-dien-1-ol is treated with bromine in an inert solvent such as carbon tetrachloride or chloroform. The reaction is carried out at low temperatures to control the addition of bromine to the desired position on the ring.
Thiolation: The brominated intermediate is then reacted with a thiolating agent such as thiourea or hydrogen sulfide in the presence of a base like sodium hydroxide. This step introduces the sulfanyl group at the desired position on the ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-sulfanylcyclohexa-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclohexa-2,4-dien-1-ol derivatives.
Substitution: Various substituted cyclohexa-2,4-dien-1-ol derivatives.
Scientific Research Applications
3-Bromo-6-sulfanylcyclohexa-2,4-dien-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-6-sulfanylcyclohexa-2,4-dien-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-hydroxycyclohexa-2,4-dien-1-ol: Similar structure but with a hydroxyl group instead of a sulfanyl group.
3-Chloro-6-sulfanylcyclohexa-2,4-dien-1-ol: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
3-Bromo-6-sulfanylcyclohexa-2,4-dien-1-ol is unique due to the presence of both bromine and sulfanyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
CAS No. |
113269-52-6 |
|---|---|
Molecular Formula |
C6H7BrOS |
Molecular Weight |
207.09 g/mol |
IUPAC Name |
3-bromo-6-sulfanylcyclohexa-2,4-dien-1-ol |
InChI |
InChI=1S/C6H7BrOS/c7-4-1-2-6(9)5(8)3-4/h1-3,5-6,8-9H |
InChI Key |
LRRUESIGMBLFTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(C1S)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


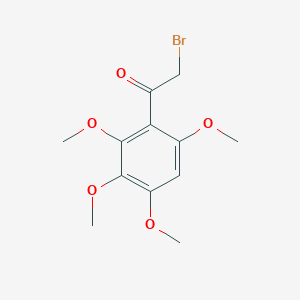


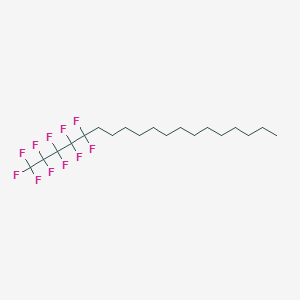

![Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate](/img/structure/B14311095.png)
![1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine](/img/structure/B14311103.png)
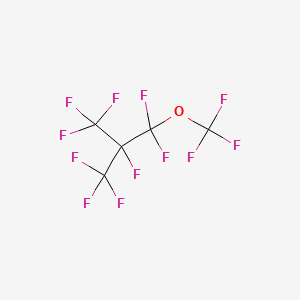
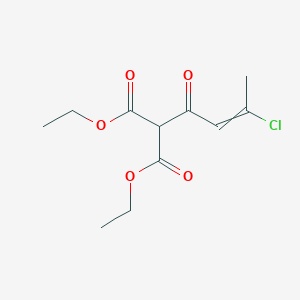

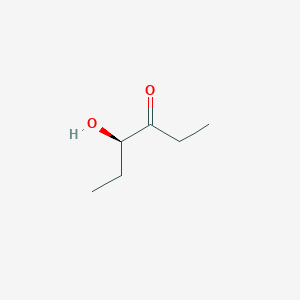
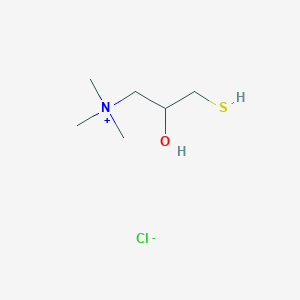
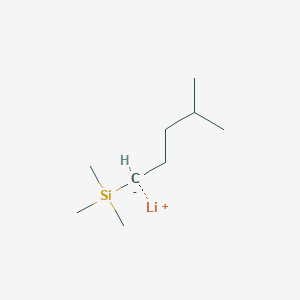
![3-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one](/img/structure/B14311156.png)
